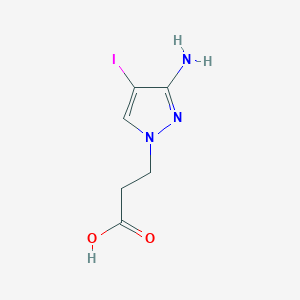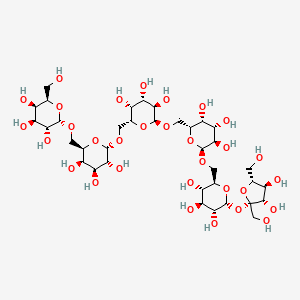
3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, an iodine atom, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of an amino group and subsequent coupling with a propanoic acid moiety. The reaction conditions often involve the use of iodine reagents, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反应分析
Types of Reactions
3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学研究应用
Chemistry
3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in synthetic chemistry.
Biology
This compound is investigated as a biochemical probe or inhibitor in enzymatic studies. The amino group and iodine atom can participate in hydrogen bonding and halogen bonding, influencing binding affinity and specificity towards biological targets.
Medicine
Research has explored its potential therapeutic properties, particularly:
- Antimicrobial Activity: Studies have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through modulation of specific signaling pathways or enzyme activities.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Antimicrobial Efficacy Study
A study published in MDPI evaluated various pyrazole derivatives, including this compound, confirming its significant antibacterial activity against S. aureus and E. coli. The findings support its potential as a therapeutic agent for bacterial infections.
Investigation into Anticancer Properties
Another investigation revealed that this compound could activate apoptotic pathways in specific cancer cell lines, indicating its promise as a lead compound for cancer drug development.
作用机制
The mechanism of action of 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
- 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid
- 3-(3-amino-4-fluoro-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the iodine atom in 3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, potentially leading to unique biological and chemical properties.
生物活性
3-(3-amino-4-iodo-1H-pyrazol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the iodination of a pyrazole precursor, introduction of the amino group, and coupling with a propanoic acid moiety. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .
Chemical Structure
- Molecular Formula : C7H11IN4O2
- Molecular Weight : 331.54 g/mol
- CAS Number : 1431966-16-3
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound demonstrated complete inhibition of bacterial growth within a specified time frame, highlighting its potential as an effective antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies indicate that it may act as an inhibitor in various cancer cell lines, possibly through mechanisms involving modulation of specific signaling pathways or enzyme activities.
The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes or receptors. The amino and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which may enhance the compound's binding affinity to target proteins .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant antibacterial activity against S. aureus and E. coli, with MIC values confirming its potential as a therapeutic agent .
Investigation into Anticancer Properties
Another investigation focused on the anticancer properties of the compound, revealing that it could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests that the compound may serve as a lead for further drug development aimed at cancer treatment .
属性
IUPAC Name |
3-(3-amino-4-iodopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c7-4-3-10(9-6(4)8)2-1-5(11)12/h3H,1-2H2,(H2,8,9)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLYZRBBMVLYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














